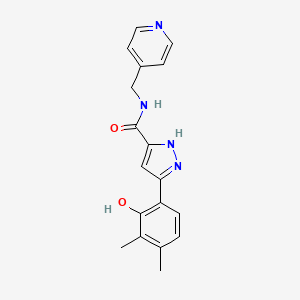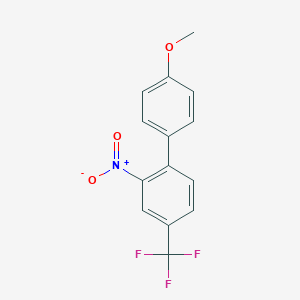
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate is a complex organic compound that features a piperidine ring substituted with a brominated pyridine moiety and an ethyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate typically involves multiple steps:
Formation of the Brominated Pyridine: The starting material, 2-chloro-6-methylpyridine, is reacted with bromotrimethylsilane to yield 5-bromo-6-methylpyridine.
Piperidine Ring Formation: The brominated pyridine is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized forms of the piperidine ring or the pyridine moiety.
Reduction: Reduced forms of the piperidine ring or the pyridine moiety.
Hydrolysis: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated pyridine derivatives on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl 2-(1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl)acetate can be compared with other similar compounds, such as:
- 5-Bromo-2-(piperidin-1-yl)pyrimidine : This compound also features a brominated heterocycle and a piperidine ring but differs in the heterocycle structure.
- 2-Bromo-6-methylpyridine : This is a simpler compound that lacks the piperidine and ethyl acetate groups.
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
ethyl 2-[1-(5-bromo-6-methylpyridin-2-yl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-20-15(19)10-12-6-8-18(9-7-12)14-5-4-13(16)11(2)17-14/h4-5,12H,3,6-10H2,1-2H3 |
Clave InChI |
VQSBSMRNHPPEIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCN(CC1)C2=NC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Chlorophenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085862.png)


![1-(4-Butoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085875.png)
![7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085879.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14085891.png)
![ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14085902.png)

![7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14085909.png)


![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)
